N-methylpiperazine-1-carboxamide
Description
Properties
IUPAC Name |
N-methylpiperazine-1-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13N3O/c1-7-6(10)9-4-2-8-3-5-9/h8H,2-5H2,1H3,(H,7,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPYONZVIPMACEZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)N1CCNCC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50470370 | |
| Record name | N-methylpiperazine-1-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50470370 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
143.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
163361-25-9 | |
| Record name | N-methylpiperazine-1-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50470370 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-methylpiperazine-1-carboxamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Synthetic Routes and Reaction Conditions: N-methylpiperazine-1-carboxamide can be synthesized through several methods. One common approach involves the reaction of N-methylpiperazine with phosgene or its derivatives to introduce the carboxamide group. The reaction typically occurs under controlled conditions to ensure the desired product is obtained with high purity.
Industrial Production Methods: Industrial production of this compound often involves the catalytic cyclodehydration of diethanolamine and methylamine. This process is carried out at high pressure (around 250 bar) and elevated temperatures (approximately 200°C) to achieve efficient conversion and high yield .
Chemical Reactions Analysis
Types of Reactions: N-methylpiperazine-1-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding N-oxides.
Reduction: Reduction reactions can convert the carboxamide group to an amine group.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions, where the methyl group or other substituents are replaced by different functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides are employed under basic or acidic conditions.
Major Products:
Oxidation: this compound N-oxide.
Reduction: N-methylpiperazine.
Substitution: Various substituted piperazine derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry
NMPC serves as a crucial intermediate in the synthesis of numerous pharmaceutical agents. Its structural properties allow it to interact with various biological targets, making it valuable in drug discovery. Notably, NMPC has shown potential as an inhibitor of kinase families, which are critical in many signaling pathways associated with cancer and other diseases .
Pharmacological Studies
Research indicates that NMPC derivatives exhibit significant biological activity. For example, studies have demonstrated their efficacy as selective antagonists for sigma-1 receptors, which are implicated in pain modulation. Preclinical models have shown that compounds similar to NMPC can produce antinociceptive effects without causing sedation .
Cancer Research
NMPC and its derivatives have been evaluated for their anti-cancer properties across various tumor types. For instance, arylpiperazine derivatives related to NMPC have been shown to inhibit cell proliferation in prostate cancer models by interfering with cell cycle progression .
Comparative Analysis of NMPC Derivatives
To better understand the unique properties of NMPC, it is beneficial to compare it with structurally related compounds:
| Compound Name | Structural Features | Unique Properties |
|---|---|---|
| N-Methylpiperazine | Piperazine ring | Commonly used as a building block |
| Benzylpiperazine (BZP) | Benzyl group | Known for stimulant properties |
| N-Benzylpiperazine-1-carboxamide | Carboxamide functionality | Potentially useful in medicinal chemistry |
| This compound | Piperazine with methyl group | Efficient kinase inhibitor |
Case Study 1: Anticancer Activity
A study published in MDPI examined the effects of NMPC derivatives on prostate cancer cells. Compounds were tested for their ability to induce cell cycle arrest, revealing that certain derivatives significantly increased the number of cells in the G0/G1 phase, indicating potential for therapeutic intervention .
Case Study 2: Pain Modulation
Research has highlighted the role of NMPC derivatives as sigma-1 receptor antagonists. In animal models, these compounds demonstrated a reduction in pain responses associated with inflammation and neuropathy without adverse effects on motor function .
Mechanism of Action
The mechanism of action of N-methylpiperazine-1-carboxamide involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .
Comparison with Similar Compounds
Substituent Variations on the Aromatic Ring
Compounds with aryl or heteroaryl groups attached to the carboxamide nitrogen exhibit distinct physicochemical and biological properties:
Key Observations :
- Fluorine (A2) and chlorine (A4, A6) substituents influence melting points and synthetic yields, with para-substituted chlorophenyl (A6) showing higher solubility than ortho-substituted analogs .
- Electron-withdrawing groups (e.g., -F, -Cl) improve metabolic stability by reducing oxidative degradation .
Modifications on the Piperazine Core
Alterations to the piperazine ring or its substituents modulate steric and electronic properties:
Key Observations :
Reductive Amination
A common approach involves NaBH3CN-mediated reductive amination, as seen in the synthesis of ethyl 4-[4-(2-methoxyphenyl)piperazin-1-yl]piperidine-1-carboxylate (). This method ensures high regioselectivity for secondary amine formation.
Nucleophilic Substitution
Reactions with aryl halides under basic conditions (e.g., K2CO3 in methanol) yield N-arylpiperazine derivatives, as demonstrated in the synthesis of N-[4-nitrophenyl]-N-methylpiperazine (mp 220–222°C) .
Carboxamide Coupling
EDCI/HOBt-mediated coupling is employed to attach carboxamide groups, as shown in . This method is efficient for introducing diverse aryl/heteroaryl substituents.
Physicochemical and Pharmacological Insights
Solubility and Lipophilicity
Pharmacological Data (Limited)
Biological Activity
N-Methylpiperazine-1-carboxamide is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article reviews the current understanding of its biological properties, mechanisms of action, and potential therapeutic applications, supported by relevant data tables and case studies.
Chemical Structure and Properties
This compound is derived from piperazine, a cyclic amine, with a methyl group attached to one nitrogen atom and a carboxamide functional group. This structure contributes to its pharmacological properties, including the ability to interact with various biological targets.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : It has been shown to inhibit monoamine oxidase (MAO) enzymes, which are involved in the metabolism of neurotransmitters. In particular, studies indicate that derivatives of N-methylpiperazine exhibit dual inhibition of MAO-B and acetylcholinesterase (AChE), suggesting potential use in treating neurodegenerative disorders like Alzheimer’s disease .
- Receptor Modulation : The compound may interact with various receptors, influencing signaling pathways related to cell proliferation and survival. For instance, research has highlighted its role as an inhibitor of the ERK5 pathway, which is implicated in cancer progression .
- Carbonic Anhydrase Inhibition : Some derivatives have shown selective inhibitory action against carbonic anhydrases (CAs), which are important for maintaining acid-base balance in tissues and are targets for various therapeutic interventions .
Inhibitory Activities
The following table summarizes the inhibitory activities of selected N-methylpiperazine derivatives against key enzymes:
| Compound | Target Enzyme | IC50 (µM) | Selectivity Index |
|---|---|---|---|
| Compound 2b | AChE | 2.26 | 5.92 |
| Compound 2d | AChE | 2.38 | 10.38 |
| Compound 2o | BChE | 1.19 | - |
| Compound 2k | MAO-B | 0.65 | - |
| Compound 2n | MAO-B | 3.29 | - |
These results indicate that certain derivatives possess potent inhibitory effects on AChE and MAO-B, highlighting their potential as multi-target inhibitors for Alzheimer's disease treatment .
Study on Neurodegenerative Disorders
In a recent study, researchers synthesized several N-methylpiperazine chalcone derivatives and evaluated their effects on neurodegenerative disease models. The findings demonstrated that these compounds not only inhibited MAO-B but also showed improved AChE inhibition compared to their non-methylated counterparts. This suggests that the methyl group enhances the pharmacological profile of these compounds, making them promising candidates for further development .
Cancer Research
Another study focused on the optimization of N-methylpiperazine derivatives as ERK5 inhibitors for cancer therapy. The research highlighted how modifications to the piperazine structure could lead to significant improvements in potency and selectivity against cancer cell lines, indicating a viable pathway for developing new cancer therapeutics .
Pharmacokinetic Properties
Pharmacokinetic studies predict that certain N-methylpiperazine derivatives exhibit favorable absorption characteristics, good blood-brain barrier permeability, and minimal interactions with cytochrome P450 enzymes. This suggests a potential for effective oral bioavailability and reduced risk of drug-drug interactions, making them suitable candidates for therapeutic use .
Q & A
Basic Research Question
- In vitro receptor binding assays : Radioligand competition assays (e.g., dopamine D2/D3 receptors) using [³H]spiperone and transfected HEK-293 cells .
- Enzyme inhibition studies : Fluorescence-based assays (e.g., acetylcholinesterase inhibition) with Ellman’s reagent .
- ADME profiling : LC-MS/MS for metabolic stability in liver microsomes and Caco-2 cell monolayers for permeability .
How can reaction yields be improved for multistep syntheses of N-heterocyclic piperazine derivatives?
Advanced Research Question
Optimization strategies include:
- Temperature control : Reflux in THF for LiAlH₄-mediated reductions vs. room-temperature stirring for Boc deprotection with TFA .
- Catalyst screening : Transition-metal catalysts (e.g., Pd/C for hydrogenation) vs. organocatalysts for asymmetric synthesis .
- Solvent selection : Polar aprotic solvents (DMF, DMSO) for SN2 reactions vs. DCM for acid-sensitive intermediates .
Statistical tools like Design of Experiments (DoE) can identify critical factors (e.g., molar ratios, reaction time) .
What computational approaches are effective for predicting the bioactivity of piperazine-based compounds?
Advanced Research Question
- QSAR modeling : Use MOE or Schrödinger to correlate substituent electronic parameters (Hammett σ) with IC₅₀ values .
- Molecular docking : AutoDock Vina for predicting binding poses in dopamine receptors (PDB: 6CM4) .
- Retrosynthetic analysis : AI tools like Pistachio or Reaxys to propose one-step routes for novel analogs .
How should researchers address low crystallinity in piperazine derivatives during X-ray diffraction studies?
Basic Research Question
- Crystallization optimization : Vapor diffusion with hexane/ethyl acetate mixtures or slow evaporation from DMSO .
- Salt formation : Co-crystallize with pharmaceutically acceptable counterions (e.g., HCl, maleic acid) to improve lattice stability .
- Data collection : High-resolution synchrotron sources (e.g., 0.7 Å wavelength) for weakly diffracting crystals .
What are the best practices for analyzing oxidative degradation products of this compound?
Advanced Research Question
- HPLC-MS/MS : C18 columns with 0.1% formic acid in water/acetonitrile gradients to separate degradation products .
- Forced degradation studies : Expose compounds to H₂O₂ (3% v/v, 40°C) or UV light (254 nm) to simulate oxidative stress .
- Isotopic labeling : Use ¹⁸O-labeled H₂O in hydrolysis experiments to track oxygen incorporation .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
